![molecular formula C18H16N2O3S B3000500 4-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide CAS No. 1322288-66-3](/img/structure/B3000500.png)
4-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about the class of compounds it belongs to and its key characteristics .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and stability .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, optical activity, etc .科学的研究の応用
Synthesis and Characterization :
- Researchers have developed methods for the synthesis of benzamide derivatives, including compounds similar to the one . These methods involve multicomponent synthesis and are characterized by various spectroscopic techniques, providing insights into the structural and chemical properties of these compounds (Hossaini et al., 2017).
Antidiabetic Agents :
- Benzamide derivatives have been explored as potential antihyperglycemic agents, indicating their relevance in the development of new treatments for diabetes mellitus. This includes studies on the structure-activity relationships of these compounds (Nomura et al., 1999).
Anti-Inflammatory and Analgesic Agents :
- The compound has been utilized in the synthesis of novel heterocyclic compounds with reported anti-inflammatory and analgesic activities. These activities were evaluated through various bioassays, demonstrating the compound's potential in therapeutic applications (Abu‐Hashem et al., 2020).
Antioxidant Activity :
- Benzothiazole derivatives, closely related to the compound , have shown antioxidant properties. This includes the ability to scavenge free radicals and protect against oxidative stress, which is relevant in various pathological conditions (Cabrera-Pérez et al., 2016).
Carbonic Anhydrase Inhibition :
- Studies have explored benzamide derivatives for their potential in inhibiting human carbonic anhydrases. This has implications for the development of treatments for conditions like glaucoma, edema, epilepsy, and cancer (Distinto et al., 2019).
Cardiac Electrophysiological Activity :
- N-substituted benzamides have been synthesized and evaluated for their cardiac electrophysiological activity, indicating potential applications in the treatment of arrhythmias (Morgan et al., 1990).
Antimicrobial Activity :
- Novel benzothiazole derivatives have been synthesized and screened for antimicrobial activity, showing promise against bacterial and fungal strains (Padalkar et al., 2014).
Anticancer Activity :
- Some derivatives of benzothiazole, closely related to the compound , have been synthesized and evaluated for their anticancer activity. This includes in vitro screening against various cancer cell lines, highlighting their potential in cancer treatment (Havrylyuk et al., 2010).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-11-3-5-12(6-4-11)17(21)19-18-20(2)13-9-14-15(10-16(13)24-18)23-8-7-22-14/h3-6,9-10H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKSXNVCNPCQDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N=C2N(C3=CC4=C(C=C3S2)OCCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

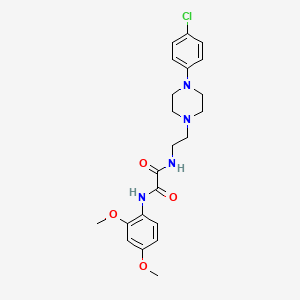
![4-(benzenesulfonyl)-N-[3-(morpholin-4-yl)propyl]-2-phenyl-1,3-oxazol-5-amine](/img/structure/B3000419.png)
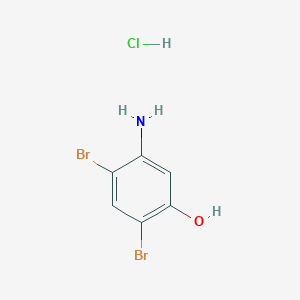
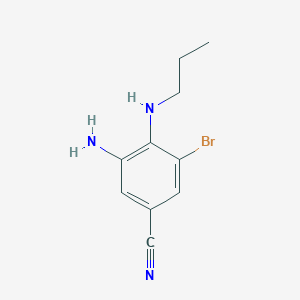
![N-[3-(2,2-difluoroethoxy)-4-methylphenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B3000423.png)
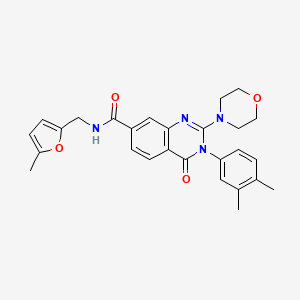
![rac-1-[(1R,2S,4S)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-yl]methanamine](/img/structure/B3000425.png)
![N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3000426.png)
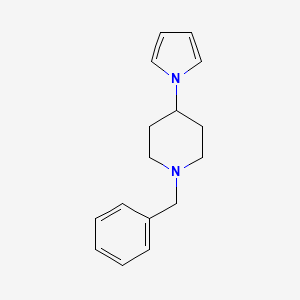
![N-(1-((1H-benzo[d]imidazol-2-yl)amino)-1-oxopropan-2-yl)-4-ethoxybenzamide](/img/structure/B3000431.png)
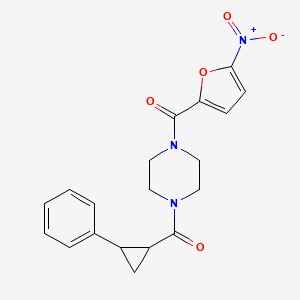
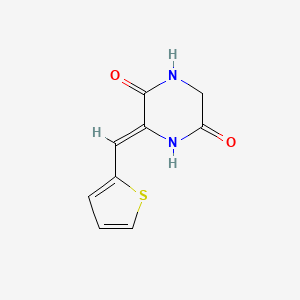
![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone](/img/structure/B3000438.png)
